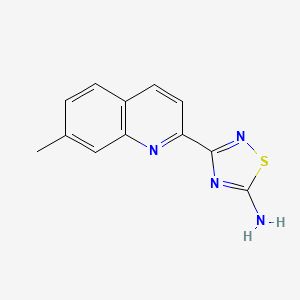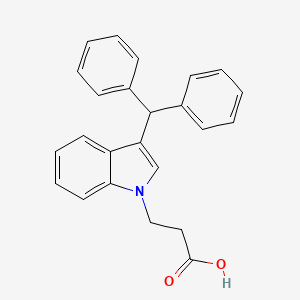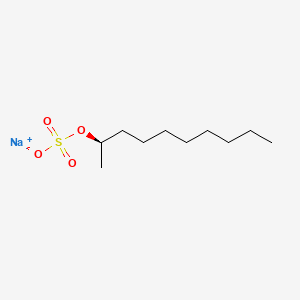![molecular formula C24H20N6O2 B13759462 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile CAS No. 24610-00-2](/img/structure/B13759462.png)
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile is a complex organic compound with the molecular formula C24H20N6O2 and a molecular weight of 424.464 g/mol . This compound is known for its applications in various scientific fields, including chemistry and biology, due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile typically involves a multi-step process. The initial step often includes the formation of an azo compound through the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions usually involve acidic or basic environments, depending on the specific reagents used . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biological assays and as a marker in certain biochemical experiments.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on different biological pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile include other azo compounds and nitrobenzonitriles. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of cyanoethyl and phenylethyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
24610-00-2 |
|---|---|
Formule moléculaire |
C24H20N6O2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[[4-[2-cyanoethyl(2-phenylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C24H20N6O2/c25-14-4-15-29(16-13-19-5-2-1-3-6-19)22-9-7-21(8-10-22)27-28-24-12-11-23(30(31)32)17-20(24)18-26/h1-3,5-12,17H,4,13,15-16H2 |
Clé InChI |
CWNHPGPSJLVQCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)

![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)




![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)



